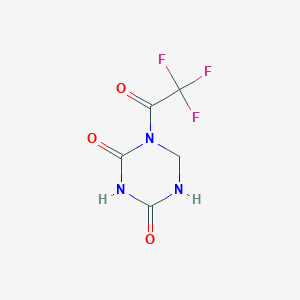
1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of triazines, which are known for their diverse chemical properties and uses in various fields such as agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
The synthesis of 1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione typically involves the reaction of triazine derivatives with trifluoroacetic anhydride. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered chemical properties.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Its unique properties make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione can be compared with other similar compounds, such as:
1-(Trifluoroacetyl)imidazole: Known for its use in specific trifluoroacetylation reactions.
1,2,3-Triazoles: These compounds share some structural similarities and are used in various applications, including pharmaceuticals and materials science.
Trifluoroacetyl derivatives of other heterocycles: These compounds exhibit similar chemical properties and are used in related applications. The uniqueness of this compound lies in its specific triazine core structure combined with the trifluoroacetyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
180177-50-8 |
|---|---|
Formule moléculaire |
C5H4F3N3O3 |
Poids moléculaire |
211.1 g/mol |
Nom IUPAC |
1-(2,2,2-trifluoroacetyl)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H4F3N3O3/c6-5(7,8)2(12)11-1-9-3(13)10-4(11)14/h1H2,(H2,9,10,13,14) |
Clé InChI |
OCJZVXGGJWTZSM-UHFFFAOYSA-N |
SMILES |
C1NC(=O)NC(=O)N1C(=O)C(F)(F)F |
SMILES canonique |
C1NC(=O)NC(=O)N1C(=O)C(F)(F)F |
Synonymes |
1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-1-(trifluoroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















